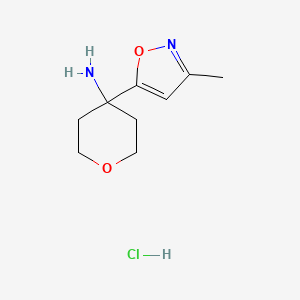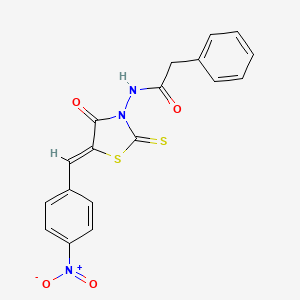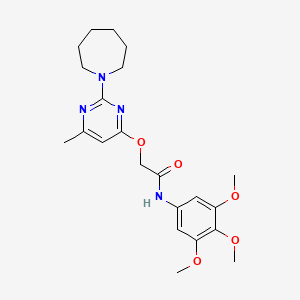
4-(3-Methyl-1,2-oxazol-5-yl)oxan-4-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-(3-Methyl-1,2-oxazol-5-yl)oxan-4-amine hydrochloride” is a chemical compound with the molecular formula C9H15ClN2O2 . Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities .
Synthesis Analysis
The synthesis of oxazole derivatives has been an interesting field for a long time . A new method for obtaining 4- (2-methyl-1,3-oxazol-5-yl)benzenesulfonamide, an antiglaucomatous drug candidate oxazopt, was developed using a diazotization reaction .Molecular Structure Analysis
The molecular structure of “4-(3-Methyl-1,2-oxazol-5-yl)oxan-4-amine hydrochloride” consists of a 5-membered oxazole ring with a methyl group at position 3 and an oxan-4-amine group at position 4 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of oxazole derivatives often involve cyclodehydration and sulfochlorination .Physical And Chemical Properties Analysis
The compound is a powder with a molecular weight of 182.22 . The storage temperature is room temperature .科学的研究の応用
Antimicrobial Activity
Oxazole derivatives, including the compound , have been studied for their antimicrobial properties. They have shown potential against various bacterial strains such as Staphylococcus aureus, Streptococcus pyogenes, Pseudomonas aeruginosa, Escherichia coli, and fungal species like Candida albicans, Aspergillus niger, and Aspergillus clavatus. These compounds can be valuable in the development of new antibiotics and antifungal agents .
Anticancer Research
The oxazole nucleus is a part of many compounds with anticancer activities. Research has indicated that oxazole derivatives can be effective in inhibiting the growth of cancer cells. The compound “4-(3-Methyl-1,2-oxazol-5-yl)oxan-4-amine hydrochloride” could be utilized in synthesizing new anticancer agents, especially considering its potential role in mitochondrial enzyme activity modulation as indicated by MTT assay results .
Anti-Inflammatory Applications
Oxazole derivatives have been identified to possess anti-inflammatory properties. This compound could be used in the synthesis of new pharmaceuticals aimed at treating inflammatory conditions. Its role in reducing inflammation could be pivotal in diseases where inflammation is a primary concern .
Antidiabetic Potential
Some oxazole derivatives have been found to exhibit antidiabetic effects. The compound could be explored for its potential use in the treatment of diabetes, possibly as an intermediate in the synthesis of drugs that target specific pathways involved in glucose metabolism .
Drug Development and Synthesis
This compound can serve as an intermediate in the synthesis of various pharmacologically active molecules. Its structure allows for modifications that can lead to the development of new drugs with improved efficacy and safety profiles. It can be particularly useful in the synthesis of sulfonamide drugs, which have a broad range of therapeutic applications .
Research Tool in Pharmacology
In pharmacological research, “4-(3-Methyl-1,2-oxazol-5-yl)oxan-4-amine hydrochloride” can be used as a tool to study the biological activity of new compounds. Its well-characterized properties, such as NMR, HPLC, LC-MS, and UPLC data, make it a valuable reference compound in analytical studies .
作用機序
Safety and Hazards
将来の方向性
Oxazole derivatives have been gaining attention in recent times due to their increasing importance in the field of medicinal chemistry . They are part of a large number of drugs and biologically relevant molecules . Therefore, the future directions of “4-(3-Methyl-1,2-oxazol-5-yl)oxan-4-amine hydrochloride” could involve further exploration of its biological activities and potential applications in medicinal chemistry.
特性
IUPAC Name |
4-(3-methyl-1,2-oxazol-5-yl)oxan-4-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2.ClH/c1-7-6-8(13-11-7)9(10)2-4-12-5-3-9;/h6H,2-5,10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKQPMXBGAAVORQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C2(CCOCC2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Methyl-1,2-oxazol-5-yl)oxan-4-amine hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-(2-((4-methoxyphenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2975984.png)
![N-(3,5-dimethylphenyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2975987.png)



![ethyl 2-amino-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B2975994.png)
![2-Chloro-N-[1-(4-chlorophenyl)-2,2,2-trifluoroethyl]-N-methylacetamide](/img/structure/B2975995.png)
![Methyl [3-(aminomethyl)phenoxy]acetate](/img/structure/B2975996.png)
![N-(4-butylphenyl)-2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2975997.png)

![4-(4-(5-Chloro-2-methoxybenzyl)piperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B2976001.png)


![Methyl 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate;hydrochloride](/img/structure/B2976007.png)